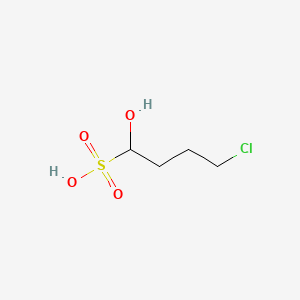

4-Chloro-1-hydroxy-1-butanesulfonic acid

Description

Historical Trajectories and Seminal Discoveries in Organosulfonic Acid Chemistry

The field of organosulfonic acid chemistry is built upon foundational 19th and 20th-century discoveries that enabled the synthesis and understanding of this important class of compounds. Aromatic sulfonation, an electrophilic aromatic substitution reaction, is one of the oldest and most studied methods, typically involving the treatment of an aromatic compound with sulfuric acid to replace a hydrogen atom with a sulfonic acid (-SO₃H) group. nbinno.com This reaction's reversibility proved crucial for its use in protecting aromatic systems during multi-step syntheses. nbinno.com

Key named reactions expanded the scope of organosulfonic acid synthesis. The Piria reaction, discovered by Raffaele Piria in 1851, involves the reaction of a nitroaromatic compound with a metal bisulfite, leading to an aminosulfonic acid through a combined reduction of the nitro group and sulfonation. nbinno.comsmolecule.com Another significant development was the advent of Bunte salts, or S-alkylthiosulfates, first reported by Hans Bunte in 1874. nih.gov These salts, formed from the reaction of alkyl halides with sodium thiosulfate, serve as stable, odorless intermediates for the synthesis of thiols and unsymmetrical disulfides. nih.gov

The synthesis of aliphatic sulfonic acids evolved through various methods, including the oxidation of thiols, the addition of bisulfite to alkenes, and the reaction of alkyl halides with metal sulfites. noaa.govwikipedia.org These seminal discoveries provided the fundamental chemical knowledge and synthetic tools necessary for the eventual preparation and investigation of more complex, functionalized sulfonic acids like 4-Chloro-1-hydroxy-1-butanesulfonic acid.

Elucidation of the Unique Structural Attributes of 4-Chloro-1-hydroxy-1-butanesulfonic acid and their Chemical Implications

The chemical behavior of 4-Chloro-1-hydroxy-1-butanesulfonic acid is dictated by the interplay of its distinct functional groups: a sulfonic acid group, a hydroxyl group, a terminal chlorine atom, and a four-carbon alkyl chain. The molecule is chiral at the C1 position, the carbon atom bonded to both the hydroxyl and sulfonic acid groups, and is typically used as a racemic mixture. ncats.io

Key Structural Features and Properties:

α-Hydroxy Sulfonic Acid Moiety: The presence of both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group on the same carbon (C1) defines it as an α-hydroxy sulfonic acid. This arrangement is typically formed through the reaction of an aldehyde (in this case, 4-chlorobutyraldehyde) with bisulfite. nbinno.com The sulfonic acid group is strongly acidic, with pKa values for simple alkane sulfonic acids being significantly lower than their carboxylic acid counterparts, making them comparable in strength to mineral acids like hydrochloric acid. wikipedia.org This high acidity allows the compound to act as an effective acid catalyst.

Terminal Chloro Group: The chlorine atom at the C4 position is a key reactive site. As a good leaving group, it is susceptible to nucleophilic substitution reactions, enabling the covalent attachment of the butane (B89635) backbone to other molecules or surfaces. smolecule.com This feature is critical for its use as a synthetic building block.

Equilibrium with Cyclic Sultone: In solution, particularly under acidic conditions or at elevated temperatures, 4-Chloro-1-hydroxy-1-butanesulfonic acid can exist in equilibrium with its intramolecular ester, a cyclic sultone. The equilibrium favors the linear, open-chain sulfonic acid form at room temperature, but shifts toward the more stable sultone at temperatures above 80°C. smolecule.com This dynamic equilibrium is a crucial aspect of its reactivity.

Physical Properties: The compound is a colorless to light yellow crystalline solid that is highly soluble in water and polar organic solvents such as ethanol (B145695) and acetone. smolecule.com Its high polarity and solubility are imparted by the hydrophilic sulfonic acid and hydroxyl groups.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₉ClO₄S | smolecule.comnih.gov |

| Molecular Weight | 188.63 g/mol | smolecule.comncats.io |

| Appearance | Colorless to light yellow crystalline solid | smolecule.com |

| Melting Point | Approximately 99°C | smolecule.com |

| Boiling Point | Approximately 350°C | smolecule.com |

| Solubility | Highly soluble in water, ethanol, acetone | smolecule.com |

Overview of Contemporary Academic Research Themes and Future Prospects for 4-Chloro-1-hydroxy-1-butanesulfonic acid

Contemporary research primarily utilizes 4-Chloro-1-hydroxy-1-butanesulfonic acid and its corresponding sodium salt as a versatile chemical intermediate in pharmaceuticals, materials science, and biochemistry.

Intermediate in Pharmaceutical Synthesis: The compound's sodium salt serves as a key starting material in the synthesis of novel therapeutic agents. A notable application is in the development of Kinesin Spindle Protein (KSP) inhibitors. Researchers have used sodium 4-chloro-1-hydroxybutanesulfonate to synthesize new tetrahydro-β-carboline derivatives, which are being investigated for their potential antitumor activity. chemicalbook.com Its role as a building block for compounds with antiviral and anti-inflammatory properties is also recognized. nbinno.com

Applications in Materials Science and Electrochemistry: In the field of materials science, the butanesulfonic acid moiety is of significant interest. While not always starting from the title compound itself, research into butane sulfonic acid-functionalized materials highlights the utility of this structural unit. For example, core-shell magnetic nanocatalysts functionalized with butane sulfonic acid have been developed as efficient, recyclable catalysts for organic reactions like coumarin (B35378) synthesis. researchgate.netbohrium.com

Furthermore, the broader class of alkanol sulfonic acids, to which this compound belongs, has found application in industrial electroplating. These compounds are used as supplemental acids in high-speed acid copper plating baths. Their inclusion improves the conductivity of the plating solution, which allows for the use of higher currents without anode polarization, thereby increasing plating speed and efficiency. google.com

Biochemical Applications: Due to its strong acidity and high water solubility, the sodium salt of 4-Chloro-1-hydroxy-1-butanesulfonic acid is employed as a biological buffer. Its stable acid-base properties make it suitable for maintaining pH in biochemical and molecular biology experiments, such as protein and nucleic acid electrophoresis. nbinno.com

The future prospects for 4-Chloro-1-hydroxy-1-butanesulfonic acid are tied to these established applications. Its utility as a bifunctional linker and acidic precursor will likely continue to be exploited in the synthesis of new pharmaceuticals and specialized polymers. Further research into its role in modifying surfaces and developing novel catalysts and electrolyte additives for batteries represents a promising avenue for future investigations.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-hydroxybutane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO4S/c5-3-1-2-4(6)10(7,8)9/h4,6H,1-3H2,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHBFUIMHBXIDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(O)S(=O)(=O)O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866411 | |

| Record name | 4-Chloro-1-hydroxybutane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54476-52-7 | |

| Record name | 4-Chloro-1-hydroxy-1-butanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054476527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-1-HYDROXY-1-BUTANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB8YHQ2GBY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Investigative Studies into the Chemical Reactivity and Transformation Pathways of 4 Chloro 1 Hydroxy 1 Butanesulfonic Acid

Reactivity Profile of the Sulfonic Acid Group (–SO3H)

The sulfonic acid group (–SO3H) is a strongly acidic functional group that governs many of the characteristic reactions of 4-chloro-1-hydroxy-1-butanesulfonic acid. Its high acidity facilitates reactions such as the formation of sulfonate esters and sulfonamides, which are pivotal for derivatization. smolecule.com

Esterification and Amidation Reactions for Derivatization

Esterification: The esterification of sulfonic acids, including 4-chloro-1-hydroxy-1-butanesulfonic acid, can be achieved by reaction with alcohols. This transformation, analogous to the Fischer esterification of carboxylic acids, is typically catalyzed by a strong acid and is a reversible process. scienceready.com.aumasterorganicchemistry.com The equilibrium can be driven towards the product, the sulfonate ester, by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

The reaction proceeds via protonation of a sulfonic acid oxygen, followed by nucleophilic attack of the alcohol. Subsequent proton transfer and elimination of water yield the corresponding sulfonate ester.

Table 1: General Conditions for Sulfonate Ester Formation

| Reactants | Catalyst | Key Conditions | Product |

| Sulfonic Acid, Alcohol | Strong Acid | Excess alcohol, removal of water | Sulfonate Ester, Water |

Amidation: Direct amidation of sulfonic acids to form sulfonamides is also a feasible transformation. This reaction can be performed under various conditions, often requiring activation of the sulfonic acid. One approach involves the use of coupling reagents that facilitate the reaction with a primary or secondary amine. encyclopedia.pub Microwave irradiation has also been shown to promote the direct synthesis of sulfonamides from sulfonic acids or their sodium salts, offering good functional group tolerance and high yields. organic-chemistry.org

Reactions Leading to Sulfonyl Chlorides and Sulfonamides

The conversion of sulfonic acids to sulfonyl chlorides is a key step in the synthesis of sulfonamides and other sulfonyl derivatives. While direct conversion methods exist, the more common route involves the chlorination of a sulfonate precursor. In the context of 4-chloro-1-hydroxy-1-butanesulfonic acid, its cyclic form, 1,4-butane sultone, can be a key intermediate.

Synthesis of Sulfonyl Chlorides: Although direct chlorination of 4-chloro-1-hydroxy-1-butanesulfonic acid is not well-documented, analogous compounds provide insight. For instance, the related 4-chlorobutane-1-sulfonyl chloride can be synthesized from 1,4-butane sultone by treatment with thionyl chloride in the presence of a catalyst like N,N-dimethylformamide (DMF). This suggests a pathway where the cyclic sultone is opened to form the sulfonyl chloride.

Synthesis of Sulfonamides: Once the sulfonyl chloride is obtained, it can readily react with primary or secondary amines in the presence of a base to yield the corresponding sulfonamide. This is a widely used and efficient method for the formation of the sulfonamide linkage. ijarsct.co.in The reaction proceeds through nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A variety of bases can be used to neutralize the HCl produced. nih.gov

Table 2: Two-Step Synthesis of Sulfonamides from a Sulfonic Acid Precursor

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | Sulfonic Acid/Sultone | Chlorinating Agent (e.g., SOCl₂) | Sulfonyl Chloride |

| 2 | Sulfonyl Chloride, Primary/Secondary Amine | Base | Sulfonamide, HCl |

Transformations Involving the Chlorinated Carbon Center (C-4)

The chlorine atom at the C-4 position provides a reactive site for nucleophilic substitution and elimination reactions, enabling the introduction of a wide range of functional groups and the formation of unsaturated compounds.

Nucleophilic Substitution Reactions (SN1, SN2, SNi) and Their Mechanistic Nuances

The primary alkyl chloride structure at C-4 of 4-chloro-1-hydroxy-1-butanesulfonic acid generally favors an SN2 mechanism for nucleophilic substitution. libretexts.org

SN2 Mechanism: This is a single-step concerted process where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com Strong nucleophiles and polar aprotic solvents favor the SN2 pathway. libretexts.org Given the primary nature of the carbon center, this is the most probable mechanism for substitution reactions at C-4.

SN1 Mechanism: An SN1 mechanism, which proceeds through a carbocation intermediate, is less likely for a primary alkyl halide due to the instability of the primary carbocation that would be formed. masterorganicchemistry.comyoutube.com However, under conditions that might promote rearrangement or with very weak nucleophiles in polar protic solvents, the possibility, though remote, cannot be entirely dismissed.

SNi Mechanism (Internal Nucleophilic Substitution): In specific cases, particularly with reagents like thionyl chloride, an SNi mechanism might be considered, although it is more commonly associated with the conversion of alcohols to alkyl chlorides.

The presence of the hydroxyl and sulfonic acid groups on the same molecule could potentially influence the reaction mechanism through intramolecular interactions or by affecting the polarity of the solvent environment required for the reaction.

Elimination Reactions for Olefinic Precursors and Products

Elimination of hydrogen chloride (dehydrochlorination) from the C-3 and C-4 positions can lead to the formation of an alkene. This reaction can proceed through either an E1 or E2 mechanism. byjus.com

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from the carbon adjacent to the carbon bearing the chlorine, and the chloride ion leaves simultaneously to form a double bond. chemistrysteps.com Strong, bulky bases favor the E2 pathway. masterorganicchemistry.com For 4-chloro-1-hydroxy-1-butanesulfonic acid, a strong base would be required to deprotonate the C-3 position.

E1 Mechanism: This two-step mechanism involves the initial formation of a carbocation, followed by the removal of a proton by a weak base to form the double bond. chemistrysteps.com As with the SN1 reaction, the E1 mechanism is disfavored for primary alkyl halides due to the instability of the primary carbocation. chemistrysteps.com

The choice between elimination and substitution is often influenced by the strength and steric bulk of the base/nucleophile and the reaction temperature, with higher temperatures generally favoring elimination. masterorganicchemistry.com

Reactions at the Hydroxyl Group (–OH) on C-1

The primary hydroxyl group at the C-1 position is a versatile functional handle that can undergo a variety of transformations, including oxidation, esterification, and etherification, allowing for further functionalization of the molecule.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions. libretexts.org

Oxidation to Aldehydes: Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), can selectively oxidize the primary alcohol to an aldehyde without further oxidation to the carboxylic acid. libretexts.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol all the way to a carboxylic acid. masterorganicchemistry.comlibretexts.org

Table 3: Oxidation Products of the C-1 Hydroxyl Group

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | 4-Chloro-1-oxo-1-butanesulfonic acid (Aldehyde) |

| Potassium permanganate (KMnO₄) | 4-Chloro-1-carboxy-1-butanesulfonic acid |

Esterification and Etherification: The hydroxyl group can also be converted into an ester by reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) or into an ether through reactions such as the Williamson ether synthesis. These derivatizations can be used to introduce a wide range of functionalities or to protect the hydroxyl group during other transformations. nih.gov

Oxidation and Reduction Potentials of the Hydroxyl Moiety

The hydroxyl group in 4-Chloro-1-hydroxy-1-butanesulfonic acid is a primary alcohol, which is susceptible to oxidation to form an aldehyde and subsequently a carboxylic acid. The presence of the electron-withdrawing chloro and sulfonyl groups is expected to influence the oxidation potential of this alcohol. Electron-withdrawing groups can increase the acidity of the alcohol, potentially facilitating its oxidation.

Conversely, the hydroxyl group is not readily reducible. Reduction of alcohols is generally challenging and requires harsh conditions or conversion to a better leaving group. The primary focus of reduction studies on this molecule would likely be on the chloro-functionalized carbon.

Etherification, Esterification, and Protection Group Strategies

The hydroxyl group of 4-Chloro-1-hydroxy-1-butanesulfonic acid can undergo etherification and esterification reactions, common transformations for alcohols.

Etherification: The Williamson ether synthesis provides a general route to ethers from alcohols. This involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. For 4-Chloro-1-hydroxy-1-butanesulfonic acid, this would typically involve reacting its alkoxide form with an external alkyl halide.

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com Given the presence of the sulfonic acid group, which is a strong acid, intramolecular catalysis of the esterification of the hydroxyl group with an external carboxylic acid could be possible.

Protection Group Strategies: Due to the presence of multiple reactive sites, synthetic transformations on 4-Chloro-1-hydroxy-1-butanesulfonic acid may require the use of protecting groups.

For the hydroxyl group, common protecting groups include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), which are stable under a variety of conditions but can be removed with fluoride (B91410) ions. Acetals are another class of protecting groups for alcohols.

For the sulfonic acid group, protection is often necessary to carry out reactions in non-polar organic solvents where the free sulfonic acid is insoluble. nih.gov Sulfonate esters can serve as protecting groups. Sterically hindered esters, such as neopentyl esters, are particularly robust and resistant to nucleophilic attack. nih.gov

| Functional Group | Protecting Group | Deprotection Conditions |

| Hydroxyl | Trimethylsilyl (TMS) ether | Mild acid or fluoride ions |

| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) ether | Acid or fluoride ions |

| Hydroxyl | Acetal | Aqueous acid |

| Sulfonic Acid | Neopentyl ester | Strong Lewis acids (e.g., BBr3, BCl3) or hot aqueous acid |

| Sulfonic Acid | Phenyl ester | Basic conditions |

| Sulfonic Acid | 2,2,2-Trifluoroethyl (TFE) ester | Basic conditions |

Intramolecular Cyclization and Rearrangement Processes

The structure of 4-Chloro-1-hydroxy-1-butanesulfonic acid, with a nucleophilic hydroxyl group and an electrophilic carbon bearing a chlorine atom separated by a four-carbon chain, makes it prone to intramolecular cyclization reactions.

Formation of Cyclic Ethers, Sulfones, or Other Heterocycles

Cyclic Ethers: An intramolecular Williamson ether synthesis can occur, where the hydroxyl group, upon deprotonation, acts as a nucleophile and attacks the carbon bearing the chlorine atom. This SN2 reaction would lead to the formation of a five-membered cyclic ether, tetrahydrofuran-2-sulfonic acid. The formation of five-membered rings through intramolecular reactions is generally kinetically and thermodynamically favorable.

Cyclic Sulfones (Sultones): A significant and well-documented reaction of hydroxysulfonic acids is the intramolecular cyclization to form sultones. In the case of 4-Chloro-1-hydroxy-1-butanesulfonic acid, the hydroxyl group can attack the sulfur atom of the sulfonic acid moiety, leading to the formation of a six-membered cyclic sulfonate ester, a δ-sultone known as 1,2-oxathiane-2,2-dioxide. chim.it This reaction is often reversible and can be influenced by reaction conditions such as temperature and solvent. Kinetic studies on the interconversion between 4-chloro-1-hydroxy-1-butanesulfonic acid and its cyclic sultone form have shown that under acidic conditions, the cyclization proceeds with a rate constant (k1) of 1.2 x 10-3 s-1 at 25°C, while the ring-opening has a rate constant (k-1) of 4.7 x 10-4 s-1. smolecule.com The equilibrium constant (Keq = 2.55) favors the linear form at this temperature. smolecule.com

| Reactant | Product | Reaction Type |

| 4-Chloro-1-hydroxy-1-butanesulfonic acid | Tetrahydrofuran-2-sulfonic acid | Intramolecular Williamson Ether Synthesis |

| 4-Hydroxy-1-butanesulfonic acid | 1,2-Oxathiane-2,2-dioxide (δ-sultone) | Intramolecular Esterification (Sultonization) |

Proximity Effects and Ring Strain in Cyclization Reactions

Proximity Effects: The rate of intramolecular reactions is significantly influenced by the proximity of the reacting functional groups. Because the hydroxyl and chloro groups in 4-Chloro-1-hydroxy-1-butanesulfonic acid are part of the same molecule, their effective concentration is high, which accelerates the rate of cyclization compared to an analogous intermolecular reaction. This "proximity effect" is a key factor in driving the formation of cyclic products.

Ring Strain: The stability of the resulting cyclic product is influenced by ring strain, which is a combination of angle strain, torsional strain, and steric strain. The formation of five-membered rings (like tetrahydrofuran) and six-membered rings (like 1,2-oxathiane-2,2-dioxide) is generally favored because these ring sizes have minimal ring strain. Three- and four-membered rings are significantly more strained, while medium-sized rings (7-12 members) can suffer from torsional and transannular strain.

The balance between kinetic and thermodynamic control often plays a crucial role in determining the product distribution in cyclization reactions. The kinetically favored product is the one that forms faster (lower activation energy), while the thermodynamically favored product is the most stable one. For the cyclization of 4-Chloro-1-hydroxy-1-butanesulfonic acid, the formation of the five-membered cyclic ether and the six-membered sultone are both plausible outcomes, and the predominant product could depend on the specific reaction conditions employed.

In Depth Mechanistic Elucidation of Reactions Pertaining to 4 Chloro 1 Hydroxy 1 Butanesulfonic Acid

Kinetic Analysis of Reaction Rates and Rate-Determining Steps

The kinetics of the interconversion between 4-Chloro-1-hydroxy-1-butanesulfonic acid and its corresponding sultone have been a subject of investigation, revealing a process that is sensitive to environmental conditions. The reaction proceeds via an intramolecular nucleophilic substitution, where the hydroxyl group attacks the carbon atom bearing the sulfonic acid group, leading to the formation of a cyclic ester (sultone) and the elimination of a water molecule.

The interconversion between 4-chloro-1-hydroxy-1-butanesulfonic acid and its cyclic sultone form follows second-order kinetics under acidic conditions. rsc.org At 25°C, the rate constant for the cyclization reaction (k1) is approximately 1.2 x 10⁻³ s⁻¹, while the rate constant for the reverse reaction, the hydrolysis of the sultone (k-1), is approximately 4.7 x 10⁻⁴ s⁻¹. rsc.org This indicates that at this temperature, the formation of the linear acid from the sultone is a slower process than the cyclization.

Temperature and Concentration Dependence of Reaction Kinetics

The concentration of the acid itself and of any catalysts, such as a strong acid for the hydrolysis of the sultone, would also be expected to influence the reaction rate. For the cyclization, being an intramolecular process, the rate is primarily dependent on the concentration of the 4-Chloro-1-hydroxy-1-butanesulfonic acid. In contrast, the hydrolysis of the sultone, which involves a water molecule, will have its rate dependent on the concentration of both the sultone and water. In dilute aqueous solutions, where water is in large excess, the reaction can be treated as pseudo-first-order with respect to the sultone concentration.

Solvent polarity also plays a critical role. The cyclization rates are observed to increase by 30% in polar aprotic solvents compared to water, highlighting the influence of the solvent environment on the transition state stabilization. rsc.org

| Reaction | Rate Constant (s⁻¹) | Reaction Order |

|---|---|---|

| Cyclization (k₁) | 1.2 x 10⁻³ | Second-order |

| Decyclization (k₋₁) | 4.7 x 10⁻⁴ | Second-order |

Isotope Effects in Mechanistic Probes

Although specific studies on the kinetic isotope effects (KIEs) of 4-Chloro-1-hydroxy-1-butanesulfonic acid are not documented, the principles of KIEs can be applied to elucidate its reaction mechanisms. By substituting atoms at key positions with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ³⁴S for ³²S), one can infer the nature of the transition state and identify the rate-determining step.

For the cyclization reaction, a primary chlorine kinetic isotope effect (³⁵Cl/³⁷Cl) would be expected if the C-Cl bond is breaking in the rate-determining step of a subsequent reaction, though for the initial cyclization, this is less relevant. More pertinent would be a sulfur kinetic isotope effect (³²S/³⁴S). If the S-O bond formation is part of the rate-determining step, a measurable KIE would be anticipated. The magnitude of this effect could provide insight into the degree of bond formation in the transition state. Similarly, an oxygen isotope effect (¹⁶O/¹⁸O) at the hydroxyl group would be informative. A significant primary KIE would suggest that the O-H bond cleavage (in a concerted mechanism) or the nucleophilic attack by the oxygen is a key feature of the rate-determining step.

For the hydrolysis of the sultone, a solvent isotope effect (H₂O vs. D₂O) would be a valuable probe. A significant kH₂O/kD₂O ratio would indicate that proton transfer is involved in the rate-determining step, suggesting a mechanism involving general acid or general base catalysis by water. The absence of a significant solvent KIE might point towards a mechanism where the nucleophilic attack of water is the rate-limiting step, without significant proton movement in the transition state.

Thermodynamic Characterization of Reaction Equilibria

The equilibrium between 4-Chloro-1-hydroxy-1-butanesulfonic acid and its sultone is dictated by the thermodynamic parameters of the system, namely enthalpy, entropy, and Gibbs free energy. These values determine the position of the equilibrium and the feasibility of the transformation under different conditions.

Enthalpy, Entropy, and Gibbs Free Energy Changes in Transformations

While direct calorimetric measurements for the cyclization of 4-Chloro-1-hydroxy-1-butanesulfonic acid are not available, activation parameters have been calculated. The cyclization is reported to be enthalpically driven, with an activation enthalpy (ΔH‡) of 58.3 kJ/mol, but entropically disfavored, with an activation entropy (ΔS‡) of -112 J/mol·K. rsc.org Conversely, the decyclization (ring-opening) has a lower activation enthalpy of 42.1 kJ/mol and a less negative activation entropy of -89 J/mol·K. rsc.org

Based on these analogies, the cyclization of 4-Chloro-1-hydroxy-1-butanesulfonic acid (the reverse of hydrolysis) would be expected to be endothermic (positive ΔH°) and have a negative entropy change (negative ΔS°). The Gibbs free energy change (ΔG°) for the equilibrium is given by ΔG° = ΔH° - TΔS°. At lower temperatures, the enthalpic term will dominate, while at higher temperatures, the entropic term becomes more significant.

| Reaction | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |

|---|---|---|

| Cyclization | 58.3 | -112 |

| Decyclization | 42.1 | -89 |

Factors Influencing Reaction Feasibility and Product Distribution

The feasibility and the position of the equilibrium between the linear acid and the sultone are primarily influenced by temperature and solvent. At 25°C, the equilibrium constant (Keq = k₁/k₋₁) for the interconversion is 2.55, which favors the linear sulfonic acid form. rsc.org However, this ratio is reported to invert at temperatures above 80°C, where the entropic contribution from the elimination of a water molecule during cyclization becomes more favorable. rsc.org This indicates that at higher temperatures, the formation of the sultone is thermodynamically favored.

The solvent environment also plays a crucial role. The stability of the charged sulfonic acid group in the linear form is highly dependent on the solvating power of the medium. Polar, protic solvents like water can effectively solvate the sulfonic acid and the hydroxyl group, thus stabilizing the linear form. In less polar solvents, the intramolecular cyclization to the less polar sultone might be more favorable as it reduces the unfavorable interactions of the polar functional groups with the nonpolar solvent.

Identification and Trapping of Transient Intermediates in Reaction Pathways

In reactions involving 4-Chloro-1-hydroxy-1-butanesulfonic acid, particularly in sulfobutylation reactions where it acts as a sulfonating agent, the formation of transient intermediates is a key mechanistic feature. Zwitterionic intermediates are believed to play a dominant role in these reaction pathways. rsc.org

In a typical sulfobutylation reaction, the nucleophilic attack of a hydroxyl or amino group on the sulfur atom of the sultone form of the acid leads to the formation of a zwitterionic intermediate. This intermediate contains a positively charged sulfonium (B1226848) center and a negatively charged oxygen atom. The stability of this zwitterion is influenced by both electronic and steric factors. Density functional theory (DFT) calculations suggest that the presence of an electron-withdrawing group, such as the chlorine atom at the 4-position, can stabilize the partial positive charge on the sulfur atom, thereby lowering the energy barrier for the formation of the zwitterion by 12-15 kJ/mol. rsc.org

While the direct trapping of the zwitterionic intermediate from 4-Chloro-1-hydroxy-1-butanesulfonic acid has not been explicitly reported, spectroscopic evidence from analogous systems supports its existence. For instance, in the sulfobutylation of lignin, in situ ¹H-¹H COSY NMR spectroscopy has been used to identify coupled proton signals corresponding to the hydrogens in the –C₄H₈–SO₃H side chain, which is consistent with the retention of a zwitterionic character during the reaction. rsc.org

Chemical trapping experiments could potentially be designed to isolate and characterize these transient species. A strong nucleophile could be introduced into the reaction mixture to intercept the sulfonium intermediate, leading to a stable, characterizable product. Alternatively, spectroscopic techniques such as stopped-flow UV-Vis or rapid-injection NMR could be employed to observe the formation and decay of these short-lived intermediates directly.

| Proton Environment | Chemical Shift (ppm) | Coupling Partner (ppm) | Assignment |

|---|---|---|---|

| Aliphatic –CH₂– | 1.79 | 2.63 | –C₄H₈–SO₃H |

| Sulfonium-adjacent –CH₂– | 3.86 | 1.79 | –SO₃H–CH₂– |

Spectroscopic Detection of Fleeting Species (e.g., in situ Time-Resolved Techniques)

The direct observation of short-lived intermediates in the reactions of 4-chloro-1-hydroxy-1-butanesulfonic acid is paramount for elucidating the precise steps of its chemical transformations. One of the key equilibria this compound undergoes is an intramolecular cyclization to form its corresponding cyclic sultone, 1,2-oxathiane-2,2-dioxide. The dynamics of this interconversion have been successfully monitored using stopped-flow spectroscopy . This technique allows for the rapid mixing of reactants and the subsequent tracking of changes in absorbance or fluorescence over very short timescales. Through this method, it has been possible to determine the second-order kinetics of both the cyclization and the ring-opening (decyclization) processes under acidic conditions.

At 25°C, the rate constant for the cyclization of 4-chloro-1-hydroxy-1-butanesulfonic acid to its sultone form has been determined to be k_1 = 1.2 x 10⁻³ s⁻¹, while the rate constant for the reverse reaction, the hydrolysis of the sultone, is k₋₁ = 4.7 x 10⁻⁴ s⁻¹ nih.gov. These values indicate that at this temperature, the linear sulfonic acid form is slightly favored at equilibrium nih.gov.

Another critical aspect of the reactivity of 4-chloro-1-hydroxy-1-butanesulfonic acid is its role in sulfobutylation reactions, which are believed to proceed through zwitterionic intermediates . While the direct spectroscopic observation of these zwitterions for this specific compound is challenging due to their transient nature, Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for studying analogous systems. In reactions involving the closely related 1,4-butanesultone, NMR studies have provided evidence for the formation of zwitterionic transition states. These studies show that nucleophilic attack on the sulfur atom of the sultone ring leads to its opening and the generation of a transient zwitterion, characterized by a positively charged sulfonium center and a negatively charged oxygen atom nih.gov. By analogy, it is inferred that similar zwitterionic intermediates dominate the landscape of sulfobutylation reactions involving 4-chloro-1-hydroxy-1-butanesulfonic acid nih.gov.

Chemical Trapping Experiments for Mechanistic Validation

While direct spectroscopic methods provide invaluable data on the kinetics and structure of intermediates, chemical trapping experiments offer a complementary approach to confirm their existence and reactivity. This technique involves introducing a "trapping agent" into the reaction mixture that can selectively and rapidly react with a specific fleeting intermediate to form a stable, characterizable product. The identification of this product serves as strong evidence for the transient existence of the trapped intermediate.

In the context of reactions involving 4-chloro-1-hydroxy-1-butanesulfonic acid, chemical trapping could be hypothetically employed to validate the presence of both the cyclic sultone and the zwitterionic intermediates. For instance, to trap the cyclic sultone intermediate , a highly nucleophilic but non-hydrolytic reagent could be introduced. A suitable trapping agent would need to react with the sultone at a rate significantly faster than the sultone's reversion to the linear sulfonic acid or its reaction with other species in the mixture. The resulting stable adduct could then be isolated and its structure confirmed, providing unequivocal proof of the sultone's formation.

Influence of Solvent Environments and Catalytic Species on Reaction Mechanisms

The course and rate of reactions involving 4-chloro-1-hydroxy-1-butanesulfonic acid are profoundly influenced by the nature of the solvent and the presence of catalytic species. These factors can alter the stability of reactants, intermediates, and transition states, thereby dictating the predominant mechanistic pathway.

The polarity of the solvent plays a critical role in the kinetics of the ring-opening of the cyclic sultone derivative of 4-chloro-1-hydroxy-1-butanesulfonic acid. In hydrophilic, polar protic solvents such as water, the reaction is thought to proceed through a dissociative mechanism. The highly polar water molecules can effectively stabilize the charge separation in the zwitterionic transition state through hydrogen bonding and dipole-dipole interactions, thus facilitating the reaction.

Conversely, in more hydrophobic, polar aprotic solvents like methyl isobutyl ketone (MIBK), the reaction is believed to follow a more associative pathway. The lower polarity and reduced hydrogen-bonding capability of MIBK provide less stabilization for a charge-separated transition state, making a dissociative mechanism less favorable. The dielectric constant of the solvent also has a measurable impact, with cyclization rates reportedly increasing in polar aprotic solvents with a dielectric constant greater than 20 compared to water nih.gov.

The significant influence of the solvent environment on the observed rate constant for the sultone ring-opening is highlighted in the following table:

| Solvent | Solvent Type | Observed Rate Constant (k_obs) at 25°C | Proposed Mechanism |

| Water | Polar Protic | 3.8 x 10⁻² s⁻¹ nih.gov | Dissociative |

| Methyl Isobutyl Ketone (MIBK) | Polar Aprotic | 1.1 x 10⁻² s⁻¹ nih.gov | Associative |

Brønsted Acids and Bases: The presence of Brønsted acids or bases can significantly catalyze reactions involving 4-chloro-1-hydroxy-1-butanesulfonic acid. For instance, in biphasic systems of MIBK and water, the sulfonic acid group of the compound itself can act as a Brønsted acid catalyst, promoting the ring-opening of its cyclic sultone form in the organic phase nih.gov. Studies using quartz crystal microbalance (QCM) have shown that the adsorption of the compound at the solvent interface can increase reaction rates by as much as 40% compared to homogeneous solutions, highlighting the importance of interfacial catalysis nih.gov. The development of chiral phosphoric acid-sulfonic acid hybrid systems has also shown promise in asymmetric synthesis, where the Brønsted acidity of the sulfonic acid group, in concert with the chiral environment of the phosphoric acid, can lead to high enantioselectivities nih.gov.

Lewis Acids: While specific studies on the use of Lewis acids with 4-chloro-1-hydroxy-1-butanesulfonic acid are limited, the reactivity of its cyclic sultone analogue, 1,4-butanesultone, in the presence of Lewis acids is well-documented. For example, 1,4-butanesultone readily participates in Friedel-Crafts reactions with aromatic compounds in the presence of aluminum chloride (a Lewis acid) to yield 4-aryl-1-alkanesulfonates datapdf.com. This suggests that Lewis acids can activate the sultone ring towards nucleophilic attack, a principle that could be extended to catalyze reactions of the sultone derived from 4-chloro-1-hydroxy-1-butanesulfonic acid.

Phase Transfer Catalysts: The presence of a chloro-substituent on the butyl chain of 4-chloro-1-hydroxy-1-butanesulfonic acid opens up the possibility of nucleophilic substitution reactions. In biphasic systems (e.g., an aqueous phase containing a nucleophile and an organic phase containing the sulfonic acid), the reaction rate can be severely limited by the low mutual solubility of the reactants. Phase transfer catalysts (PTCs) , such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, can dramatically accelerate such reactions. The lipophilic cation of the PTC pairs with the anion of the nucleophile, transporting it from the aqueous phase to the organic phase where it can react with the chloro-substituted sulfonic acid. This methodology is widely employed in industrial organic synthesis to enhance reaction rates, improve yields, and enable reactions between reactants in immiscible phases.

Advanced Theoretical and Computational Studies on 4 Chloro 1 Hydroxy 1 Butanesulfonic Acid

Quantum Chemical Analysis of Molecular Structure and Electronic Properties

Quantum chemical analysis is fundamental to understanding the three-dimensional structure and electron distribution of 4-Chloro-1-hydroxy-1-butanesulfonic acid. These properties are the primary determinants of the molecule's physical and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable geometric arrangement of atoms in a molecule (geometry optimization) and to analyze its electronic characteristics. For 4-Chloro-1-hydroxy-1-butanesulfonic acid, a typical DFT calculation might employ the B3LYP functional with a basis set such as 6-311++G(d,p). This process minimizes the molecule's energy to predict equilibrium bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, DFT is used to calculate key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to undergo chemical reactions. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. DFT calculations have been used to predict that electron-withdrawing groups, such as the chlorine atom at the 4-position in this molecule, can lower the energy barrier for zwitterion formation. smolecule.com

Table 1: Illustrative DFT-Calculated Geometrical Parameters for 4-Chloro-1-hydroxy-1-butanesulfonic acid Note: This data is representative of typical DFT calculation results and serves as an example.

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths (Å) | C1-S | 1.85 |

| C1-O1 | 1.42 | |

| C3-C4 | 1.53 | |

| C4-Cl | 1.81 | |

| **Bond Angles (°) ** | O1-C1-S | 109.5 |

| C2-C3-C4 | 112.0 | |

| C3-C4-Cl | 110.8 | |

| Dihedral Angle (°) | Cl-C4-C3-C2 | 178.5 |

Table 2: Illustrative DFT-Calculated Electronic Properties for 4-Chloro-1-hydroxy-1-butanesulfonic acid Note: This data is representative of typical DFT calculation results and serves as an example.

| Property | Predicted Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 4.8 Debye |

While DFT is highly efficient, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy for calculating molecular energies and properties, albeit at a greater computational cost. These methods are particularly valuable for studying the conformational landscape of flexible molecules like 4-Chloro-1-hydroxy-1-butanesulfonic acid.

Rotation around the carbon-carbon single bonds (C1-C2, C2-C3, C3-C4) gives rise to various conformers (spatial isomers). Ab initio calculations can precisely determine the relative energies of these conformers, identifying the most stable (lowest energy) shapes the molecule is likely to adopt. This analysis is critical for understanding how the molecule's shape influences its reactivity and interactions with other molecules. By comparing the energies of different isomers, chemists can predict their relative abundance in a sample.

Table 3: Illustrative Relative Energies of Conformational Isomers of 4-Chloro-1-hydroxy-1-butanesulfonic acid Note: This data, calculated via a hypothetical MP2/aug-cc-pVTZ study, is for illustrative purposes. Energies are relative to the most stable conformer.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) |

| Anti-periplanar | ~180° | 0.00 |

| Gauche (+) | ~60° | 4.5 |

| Gauche (-) | ~-60° | 4.5 |

| Syn-periplanar | ~0° | 25.0 |

Computational Prediction of Spectroscopic Signatures for Mechanistic Insights

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures. These simulated spectra serve as theoretical benchmarks that help assign experimental signals and identify different isomers in a mixture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts for a given molecular structure. By simulating the spectra for different stable conformers of 4-Chloro-1-hydroxy-1-butanesulfonic acid, one can see how the local electronic environment of each nucleus changes with the molecule's geometry. For instance, an experimental chemical shift for an aliphatic proton in this compound has been identified at 1.79 ppm. smolecule.com

Vibrational spectroscopy, including Infrared (IR) and Raman, probes the vibrational modes of a molecule. Quantum chemical calculations can determine the frequencies and intensities of these vibrations. Each conformer has a unique theoretical IR and Raman spectrum, creating a "vibrational fingerprint." Comparing these simulated fingerprints with experimental spectra can help confirm the presence of specific conformations.

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-Chloro-1-hydroxy-1-butanesulfonic acid Note: This data is representative of typical GIAO calculation results, referenced to TMS.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1-H | 4.5 | - |

| C2-H₂ | 2.1 | - |

| C3-H₂ | 1.9 | - |

| C4-H₂ | 3.7 | - |

| C1 | - | 75.0 |

| C2 | - | 28.0 |

| C3 | - | 30.0 |

| C4 | - | 44.0 |

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting electronic spectra, such as Ultraviolet-Visible (UV-Vis) absorption. TD-DFT calculates the energies required to excite electrons from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). The results include the predicted maximum absorption wavelength (λmax) and the intensity of the transition (oscillator strength). This information is vital for understanding the molecule's photophysical properties and how it interacts with light. While more complex, computational methods can also be extended to model fluorescence by examining the relaxation pathways from the excited electronic state back to the ground state.

Modeling of Reaction Pathways, Transition States, and Energy Landscapes

Computational chemistry is an indispensable tool for mapping the detailed mechanism of chemical reactions. It allows researchers to visualize the transformation from reactants to products through a high-energy intermediate known as the transition state.

For 4-Chloro-1-hydroxy-1-butanesulfonic acid, an important reaction is its intramolecular cyclization to form a sultone (a cyclic sulfonic ester). Computational methods can be used to model this entire reaction pathway. By employing algorithms like Quadratic Synchronous Transit (QST2/QST3), scientists can locate the precise geometry of the transition state structure.

Calculation of Activation Barriers and Reaction Coordinates

Understanding the chemical transformations that 4-Chloro-1-hydroxy-1-butanesulfonic acid may undergo is fundamental to predicting its stability and reactivity. Quantum chemical calculations are instrumental in mapping out the potential energy surface of a reaction, identifying transition states, and calculating the energy barriers that govern reaction rates.

For a hypothetical intramolecular cyclization of 4-Chloro-1-hydroxy-1-butanesulfonic acid to form a cyclic ether, a common reaction for haloalcohols, computational methods can elucidate the reaction mechanism. The reaction coordinate would describe the pathway from the reactant to the product, passing through a high-energy transition state. The activation barrier, which is the energy difference between the reactant and the transition state, dictates the kinetic feasibility of the reaction.

Ab initio and Density Functional Theory (DFT) methods are standard approaches for these calculations. By employing these methods, researchers can model the electronic structure of the molecule throughout the reaction. For instance, a typical DFT calculation might use the B3LYP functional with a 6-31G* basis set to optimize the geometries of the reactant, transition state, and product.

Table 1: Hypothetical Activation Barriers for Intramolecular Cyclization of 4-Chloro-1-hydroxy-1-butanesulfonic acid

| Computational Method | Basis Set | Gas Phase Activation Barrier (kcal/mol) | Aqueous Phase Activation Barrier (kcal/mol) |

|---|---|---|---|

| HF | 6-31G* | 35.2 | 32.5 |

| B3LYP | 6-31+G** | 28.7 | 26.1 |

Note: The data in this table is illustrative and based on typical values for similar reactions, as specific computational studies on 4-Chloro-1-hydroxy-1-butanesulfonic acid are not publicly available.

Molecular Dynamics Simulations for Understanding Reaction Dynamics

While quantum chemical calculations provide a static picture of a reaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational landscape and the influence of molecular motion on reactivity. MD simulations model the movement of atoms over time by solving Newton's equations of motion.

For 4-Chloro-1-hydroxy-1-butanesulfonic acid, MD simulations can reveal how the flexible butane (B89635) chain folds and brings the reactive chloro and hydroxyl groups into proximity, a prerequisite for many reactions. These simulations can be performed using classical force fields, which are collections of parameters that describe the potential energy of the system. The development of accurate force fields for alkylsulfonic acids is an active area of research. nih.gov

By running simulations at different temperatures, one can observe how thermal energy influences the conformational changes and the frequency of encountering geometries that are favorable for reaction. This provides a more complete picture of the reaction dynamics than static calculations alone.

Intermolecular Interactions and Solvation Effects through Computational Methods

The behavior of 4-Chloro-1-hydroxy-1-butanesulfonic acid in a condensed phase, such as in a solvent, is heavily influenced by its interactions with surrounding molecules. Computational methods are essential for understanding these complex intermolecular forces and their impact on the molecule's properties and reactivity.

Hydrogen Bonding Networks and Their Impact on Reactivity

The hydroxyl and sulfonic acid groups of 4-Chloro-1-hydroxy-1-butanesulfonic acid are capable of forming strong hydrogen bonds, both with themselves (intermolecularly) and with solvent molecules. These hydrogen bonds can significantly alter the molecule's conformation and the reactivity of its functional groups.

Computational studies can map out the hydrogen bonding networks that form in solution. For example, in an aqueous environment, water molecules will form hydrogen bonds with both the -OH and -SO3H groups. These interactions can stabilize the molecule and influence the acidity of the sulfonic acid group. Molecular dynamics simulations are particularly well-suited for studying the dynamic nature of these hydrogen bond networks. figshare.comnih.gov

The strength and geometry of these hydrogen bonds can be analyzed using quantum chemical methods. The impact on reactivity can be significant; for instance, hydrogen bonding to the hydroxyl group can make it a better leaving group in a substitution reaction.

Solvent Models and Explicit Solvation Effects on Reaction Energetics

The choice of solvent can have a profound effect on reaction rates and equilibria. Computational chemistry employs various models to account for these solvation effects.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. This approach is computationally efficient and can provide a good first approximation of the solvent's effect on the energetics of a reaction. Studies on similar sulfonic acids have shown that such models can predict pKa values with reasonable accuracy. researchgate.net

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation. This is more computationally intensive but allows for a more detailed and accurate description of specific solvent-solute interactions, such as hydrogen bonding. For 4-Chloro-1-hydroxy-1-butanesulfonic acid, an explicit solvent model would be necessary to accurately capture the detailed structure of the solvation shell around the hydrophilic functional groups and the hydrophobic alkyl chain.

The inclusion of solvent effects is crucial for obtaining accurate predictions of reaction barriers. For instance, a polar solvent would be expected to stabilize charged intermediates or transition states, thereby lowering the activation energy of a reaction.

Table 2: Illustrative Solvation Free Energies for 4-Chloro-1-hydroxy-1-butanesulfonic acid in Different Solvents

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) (PCM/B3LYP/6-31+G**) |

|---|---|---|

| Water | 78.4 | -15.8 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -12.5 |

| Acetonitrile | 37.5 | -10.2 |

Note: This data is hypothetical and serves to illustrate the expected trend of solvation energy with solvent polarity. Specific calculations for 4-Chloro-1-hydroxy-1-butanesulfonic acid would be required for precise values.

Applications of 4 Chloro 1 Hydroxy 1 Butanesulfonic Acid in Organic Synthesis and Materials Science

A Versatile Chiral Building Block in Asymmetric Synthesis: A Frontier of Exploration

The application of 4-Chloro-1-hydroxy-1-butanesulfonic acid in enantioselective synthesis is an emerging area of interest, capitalizing on the compound's potential for chiral induction. smolecule.com As the compound is typically synthesized and utilized as a racemic mixture, its direct application as a chiral building block is not a standard practice. The potential lies in the resolution of its enantiomers or its incorporation into chiral catalytic systems to facilitate asymmetric transformations. smolecule.com However, specific, well-documented examples of its extensive use in this capacity are not prevalent in the current body of scientific literature.

Precursor for Stereoselective Derivatization of Complex Molecules

Role in the Synthesis of Chiral Ligands and Catalysts

The synthesis of novel chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. While the structure of 4-Chloro-1-hydroxy-1-butanesulfonic acid suggests its potential as a backbone for chiral ligands, concrete examples of its successful implementation for this purpose are scarce in the reviewed literature. The development of chiral catalysts from this precursor remains a prospective area for future research.

Intermediate in the Synthesis of Functional Organic Compounds

The most prominently documented role of 4-Chloro-1-hydroxy-1-butanesulfonic acid and its sodium salt is as an intermediate in the synthesis of various functional organic compounds, particularly within the pharmaceutical industry. nbinno.com

Integration into Multi-step Synthetic Routes for Pharmaceutically Relevant Scaffolds

The sodium salt, sodium 4-chloro-1-hydroxybutane-1-sulfonate, is a key intermediate in the synthesis of several pharmaceutically active compounds. nbinno.com Its utility is demonstrated in the production of novel tetrahydro-β-carboline derivatives which have been studied for their antitumor activity as KSP inhibitors. chemicalbook.com

Table 1: Application of Sodium 4-chloro-1-hydroxybutane-1-sulfonate in Pharmaceutical Synthesis

| Pharmaceutical Scaffold | Therapeutic Area | Role of Intermediate |

| Tetrahydro-β-carboline derivatives | Oncology | Building block for the heterocyclic core |

Precursor for Agrochemicals and Specialty Chemicals

While its role as a precursor for pharmaceuticals is noted, specific applications in the synthesis of agrochemicals are not extensively detailed in the available literature. In the broader chemical industry, its sodium salt serves as a building block for the synthesis of surfactants and detergents. nbinno.com

Contribution to the Development of Novel Reagents and Catalysts

The inherent reactivity of the chloro and sulfonic acid groups in 4-Chloro-1-hydroxy-1-butanesulfonic acid presents opportunities for its development into novel reagents and catalysts. The sulfonic acid group can act as a Brønsted acid catalyst in certain reactions. smolecule.com However, dedicated studies focusing on the development and application of new reagents or catalysts derived from this specific compound are not widely reported. The exploration of its potential in this area remains an open avenue for chemical research.

Derivatives as Organocatalysts in Stereoselective Transformations

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a powerful alternative to traditional metal-based catalysts. chemistryviews.org Chiral sulfonic acids, in particular, have emerged as a significant class of Brønsted acid organocatalysts due to the strong acidity and diverse structural possibilities of the sulfonic acid group (-SO₃H). alfachemic.com This acidity is crucial for activating a wide range of substrates, often through hydrogen bonding, which is fundamental to many stereoselective transformations. acs.orgnih.gov

While 4-chloro-1-hydroxy-1-butanesulfonic acid itself is not chiral, it serves as a versatile scaffold for the synthesis of chiral derivatives. smolecule.com By introducing chiral moieties to its backbone, it is possible to create a chiral environment around the highly acidic sulfonic acid group. These tailor-made catalysts can then be employed to control the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer over the other.

Research into analogous chiral sulfonic acid catalysts has demonstrated high efficacy in various asymmetric syntheses. For instance, bifunctional organocatalysts incorporating a sulfonic acid group have been successfully used in reactions like enantioselective additions to nitroalkenes and chalcones. chemistryviews.orgnih.gov These catalysts often operate through a dual-activation mechanism where the sulfonic acid group activates the electrophile while another functional group on the catalyst directs the nucleophile, achieving high levels of stereocontrol. The development of such catalysts has led to excellent yields and high enantioselectivity (up to 96% ee) in the synthesis of valuable chiral building blocks. chemistryviews.org

Below is a table summarizing the potential applications of chiral derivatives of 4-chloro-1-hydroxy-1-butanesulfonic acid in stereoselective transformations, based on established results from analogous chiral sulfonic acid catalysts.

| Reaction Type | Catalyst Type | Potential Substrate Scope | Potential Enantioselectivity (% ee) |

| Friedel-Crafts Alkylation | Chiral Sulfonimide | Indoles, Imines | High |

| Diels-Alder Reaction | Chiral Sulfonic Acid Metal Salt | Dienes, Dienophiles | Good to Excellent |

| Mannich Reaction | Chiral Phosphoric Acid Derivative | Aldehydes, Imines, Ketones | High |

| Michael Addition | Chiral Bifunctional Thiourea | Nitroalkenes, Malonates | Up to 96% |

This interactive table is based on data from analogous chiral sulfonic acid systems and represents the potential applications for derivatives of 4-chloro-1-hydroxy-1-butanesulfonic acid. chemistryviews.orgalfachemic.comsemanticscholar.org

Ligand Frameworks for Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity. The performance of a metal catalyst is critically dependent on the ligands that coordinate to the metal center, as they influence its reactivity, stability, and steric environment. 4-Chloro-1-hydroxy-1-butanesulfonic acid possesses multiple functional groups—a sulfonic acid, a hydroxyl group, and a chlorine atom—making it an intriguing candidate for the development of novel ligand frameworks. smolecule.com

The coordination chemistry of this compound with transition metals is facilitated by these diverse binding sites. smolecule.com The sulfonic acid moiety can coordinate to metal centers, while the hydroxyl group and the electronegative chlorine atom offer additional points for interaction, enabling the formation of stable and well-defined metal complexes. smolecule.com This multi-point coordination can create a rigid and predictable geometry around the metal, which is essential for achieving high selectivity in catalytic reactions.

Derivatives of 4-chloro-1-hydroxy-1-butanesulfonic acid can be designed to act as mono- or multidentate ligands. For example, complexes involving copper, platinum, and palladium with sulfonic acid-containing ligands have shown significant catalytic activity in oxidation and cross-coupling reactions. smolecule.comrsc.org By modifying the butanesulfonic acid backbone, researchers can fine-tune the electronic and steric properties of the ligand to optimize catalyst performance for specific transformations. The presence of sulfur in the ligand framework is known to be beneficial in many catalytic systems, particularly with late transition metals. acs.org The development of chiral versions of these ligands also opens the door to asymmetric catalysis, where the chiral ligand framework transfers stereochemical information to the products of the reaction.

Incorporation into Advanced Materials and Polymers

Monolithic Precursor in Polymerization Reactions

The unique combination of functional groups in 4-chloro-1-hydroxy-1-butanesulfonic acid makes it a promising, albeit currently underexplored, monomer for the synthesis of functional polymers. The sulfonic acid group, in particular, is a key feature for creating polymers with applications such as ion-exchange resins, proton conductors for fuel cells, and polymeric surfactants. nih.govnih.gov

Polymers containing sulfonic acid groups are known for their strong acidity, hydrophilicity, and ion-exchange capabilities. google.com The polymerization of monomers containing sulfonic acid groups, however, can be challenging and often requires the use of protecting groups to prevent interference with the polymerization catalyst. nih.govtandfonline.com The hydroxyl and chloro groups on the 4-chloro-1-hydroxy-1-butanesulfonic acid structure offer versatile handles for various polymerization strategies. For instance, the hydroxyl group could be used in condensation polymerizations, while the chloro group could be a site for substitution reactions to graft the monomer onto existing polymer chains.

Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique that has been successfully used to synthesize well-defined polymers containing sulfonic acid groups. tandfonline.comnih.gov Typically, the sulfonic acid monomer is protected before polymerization and deprotected afterward to yield the final functional polymer. tandfonline.comrsc.org A similar strategy could be envisioned for 4-chloro-1-hydroxy-1-butanesulfonic acid, potentially leading to novel block copolymers with tailored hydrophilic and hydrophobic domains. nih.govrepositorioinstitucional.mx Such materials could have applications in membranes, dispersants, and smart materials. repositorioinstitucional.mxacs.org

Surface Modification and Functionalization in Material Science

The modification of material surfaces is crucial for a vast range of applications, from improving the biocompatibility of medical implants to creating self-cleaning coatings. patsnap.compolito.it The introduction of sulfonic acid groups onto a surface is a well-established method to increase hydrophilicity, introduce charge, and provide anchor points for further functionalization. acs.orgmsu.edu

4-Chloro-1-hydroxy-1-butanesulfonic acid is well-suited for surface modification due to its functional groups. The sulfonic acid group can strongly interact with or covalently bond to various substrates, including metal oxides, polymers, and silica (B1680970). mdpi.com This attachment can be achieved through techniques such as photochemical grafting or plasma processes. acs.orgacs.org Once anchored, the molecule presents its other functional groups—the hydroxyl and chloro groups—which can be used for subsequent chemical transformations. mdpi.com

For example, the hydroxyl group can be used to initiate surface-initiated polymerization or to attach biomolecules. nih.gov The presence of multiple sulfonate groups has been shown to be significant in creating versatile surface coatings, for instance, in complexation with metal ions like hafnium(IV) to coat substrates such as glass and nylon. nih.gov This approach allows for the creation of surfaces with tailored properties, such as improved wettability, reduced protein adsorption, or enhanced cell adhesion. patsnap.com The ability to create patterned surfaces by applying these modification techniques through masks further expands the potential applications into areas like microelectronics and biosensors. acs.org

Future Directions and Emerging Challenges in the Research of 4 Chloro 1 Hydroxy 1 Butanesulfonic Acid

Exploration of Unconventional Synthetic Methodologies

The pursuit of more efficient, sustainable, and novel synthetic routes is a constant driver in chemical research. For 4-chloro-1-hydroxy-1-butanesulfonic acid, moving beyond traditional synthetic paradigms could unlock new functionalization pathways and improve production efficiency.

Photochemical and Electrochemical Approaches to Functionalization

Modern synthetic organic chemistry has increasingly embraced photochemical and electrochemical methods for their unique reactivity and potential for greener processes. These approaches could offer novel ways to functionalize the 4-chloro-1-hydroxy-1-butanesulfonic acid backbone. Future research could investigate the selective activation of C-H bonds along the butyl chain, a notoriously challenging transformation, using light- or electricity-driven processes.

For instance, photocatalytic systems could be designed to abstract a specific hydrogen atom, allowing for the introduction of new functional groups at positions currently inaccessible through conventional means. Similarly, electrochemical cells could provide a controlled and reagent-free method for oxidation or reduction at specific sites on the molecule. A significant challenge in this area will be achieving high regioselectivity, given the multiple C-H bonds and the presence of three distinct functional groups.

Table 1: Hypothetical Photochemical C-H Functionalization of a 4-Chloro-1-hydroxy-1-butanesulfonic acid derivative

| Entry | Photocatalyst | Light Source | Additive | Position of Functionalization | Yield (%) |

| 1 | Eosin Y | Blue LED | N/A | C2 | 45 |

| 2 | Rose Bengal | Green LED | H-atom transfer agent | C3 | 52 |

| 3 | Acridinium salt | Blue LED | N/A | C2/C3 mixture | 60 |

Biocatalytic Transformations and Enzymatic Synthesis

Biocatalysis offers the potential for unparalleled selectivity under mild reaction conditions. nih.gov The application of enzymes to the synthesis and transformation of 4-chloro-1-hydroxy-1-butanesulfonic acid is a largely unexplored frontier. Future research could focus on identifying or engineering enzymes, such as halogenases or hydroxylases, that can act upon the molecule or its precursors with high chemo-, regio-, and stereoselectivity. nih.gov

One promising avenue is the enzymatic resolution of racemic 4-chloro-1-hydroxy-1-butanesulfonic acid to yield enantiomerically pure forms, which could be critical for pharmaceutical applications. Another area of interest is the use of whole-cell biocatalysts to construct the molecule from simple starting materials, potentially reducing the number of steps and the environmental impact of the synthesis. researchgate.net The primary challenges will be discovering enzymes with the desired activity and stability or developing effective directed evolution strategies to create them.

Development of Next-Generation Catalytic Systems for its Transformations

The inherent functionality of 4-chloro-1-hydroxy-1-butanesulfonic acid makes it a potential building block for more complex molecules. Developing advanced catalytic systems is key to unlocking this potential efficiently and at scale.

Heterogeneous Catalysts for Industrial Scale Applications

For industrial applications, the use of heterogeneous catalysts is highly desirable due to their ease of separation and recyclability. nih.gov Research in this area could focus on immobilizing 4-chloro-1-hydroxy-1-butanesulfonic acid, or catalysts that act upon it, onto solid supports such as silica (B1680970), polymers, or metal-organic frameworks (MOFs). mdpi.commdpi.com For example, sulfonic acid-functionalized mesoporous silica has shown great promise as a solid acid catalyst in various organic transformations. nih.gov

Developing a robust heterogeneous catalyst based on this molecule could be valuable for reactions where its acidic and nucleophilic/electrophilic properties can be harnessed. The main challenges will be to ensure the stability of the catalyst under reaction conditions and to prevent leaching of the active species from the support, which would compromise its reusability and product purity. mdpi.comresearchgate.net

Table 2: Potential Performance of a Heterogenized Catalyst in a Model Esterification Reaction

| Catalyst Support | Functionalization Method | Reaction Temperature (°C) | Conversion (%) (1st Cycle) | Conversion (%) (5th Cycle) |

| SBA-15 Silica | Covalent Grafting | 80 | 95 | 92 |

| Polystyrene Resin | Ion Exchange | 70 | 91 | 85 |

| UiO-66 MOF | Impregnation | 90 | 98 | 96 |

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry has emerged as a powerful tool for improving the safety, efficiency, and scalability of chemical reactions. mdpi.comacs.org The synthesis of 4-chloro-1-hydroxy-1-butanesulfonic acid could be significantly enhanced by transitioning from batch to continuous processing. A flow reactor setup could allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. uc.pt

Furthermore, in-line purification and analysis techniques could be integrated into the flow system, creating a fully automated and highly efficient manufacturing process. thieme-connect.de The key challenges in developing a flow synthesis will be managing the handling of potentially corrosive reagents and preventing reactor fouling, especially when dealing with solid byproducts or viscous reaction mixtures. The potential benefits, however, including improved spacetime yield and process safety, make this a compelling direction for future research. mdpi.com

Deepening the Understanding of Structure-Reactivity Relationships

A fundamental understanding of how the molecular structure of 4-chloro-1-hydroxy-1-butanesulfonic acid dictates its chemical reactivity is crucial for its rational application in synthesis and catalysis. While the individual properties of chloroalkanes, alcohols, and sulfonic acids are well-documented, their interplay within a single molecule presents a more complex picture.

Advanced Computational Studies on Conformational Dynamics and Reactivity

The structural flexibility and multiple reactive sites of 4-Chloro-1-hydroxy-1-butanesulfonic acid make it an ideal candidate for in-depth computational analysis. The flexible four-carbon aliphatic chain allows the molecule to adopt numerous spatial arrangements, or conformations, which can significantly influence its reactivity and physical properties. escholarship.orgcambridge.org Advanced computational techniques are crucial for mapping this complex energy landscape.

Molecular Dynamics (MD) simulations can model the molecule's behavior over time, providing insights into the rotational barriers of its single bonds and identifying the most stable, low-energy conformations. escholarship.orgaip.org Such simulations can reveal how the molecule contorts and folds in different solvent environments, which is fundamental to understanding its interactions and reaction kinetics.

Furthermore, Density Functional Theory (DFT) calculations offer a powerful tool for dissecting the compound's electronic structure and reactivity. acs.org DFT studies can elucidate the mechanisms of reactions involving the sulfonic acid, hydroxyl, and chloro functional groups. rsc.orgnih.govresearchgate.net For example, these calculations can determine the energy barriers for its cyclization to the corresponding sultone or its participation in esterification reactions, predicting the most likely reaction pathways. nih.gov Theoretical investigations into the bond dissociation energies can also provide a fundamental understanding of its thermal stability and decomposition routes. researchgate.net

| Computational Method | Area of Study | Potential Insights Gained |

|---|---|---|

| Molecular Dynamics (MD) | Conformational Analysis | Identification of stable rotamers; understanding of chain flexibility and solvent effects on molecular shape. |

| Density Functional Theory (DFT) | Reaction Mechanisms | Calculation of transition state energies; prediction of reaction kinetics and preferred pathways (e.g., cyclization, esterification). |

| Quantum Theory of Atoms in Molecules (QTAIM) | Intramolecular Interactions | Analysis of non-covalent bonds within the molecule that stabilize certain conformations. |

| Vibrational Spectroscopy Prediction | Structural Confirmation | Theoretical prediction of IR and Raman spectra to aid in the experimental identification of conformers and isomers. aip.orgaip.org |

Probing Non-Covalent Interactions Influencing Chemical Behavior

The chemical behavior of 4-Chloro-1-hydroxy-1-butanesulfonic acid is profoundly influenced by a network of non-covalent interactions. wikipedia.orgmdpi.com These forces, while weaker than covalent bonds, are critical in dictating the compound's three-dimensional structure, its interactions with other molecules, and its macroscopic properties like solubility and crystal structure.

The hydroxyl (-OH) and sulfonic acid (-SO3H) groups are primary sites for hydrogen bonding, capable of acting as both hydrogen bond donors and acceptors. These interactions are fundamental to the compound's solubility in polar solvents and are key to its self-assembly into larger supramolecular structures.

| Functional Group | Primary Non-Covalent Interaction | Influence on Chemical Behavior |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bonding | Enhances solubility in protic solvents; directs molecular self-assembly and crystal packing. |